(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide
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Overview
Description
(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide is a complex organic compound that features a furan ring, a ketone group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Ketone Group: The ketone group is introduced via oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Sulfonamide Formation: The sulfonamide group is formed by reacting an amine with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring and ketone group can be oxidized under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids or further oxidized products.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of (E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Furfurylamine: Contains a furan ring and an amine group.
4-Methylbenzenesulfonamide: Contains a sulfonamide group attached to a methylbenzene ring.
Uniqueness
(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide is unique due to its combination of a furan ring, a ketone group, and a sulfonamide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(E)-N-[4-(furan-2-yl)-4-oxobutan-2-yl]-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-5-7-15(8-6-13)9-11-23(20,21)18-14(2)12-16(19)17-4-3-10-22-17/h3-11,14,18H,12H2,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSSZGBGHBWPBD-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)CC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)CC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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